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Executive Summary
Pracinostat (formerly SB939) is an orally bioavailable, hydroxamic acid-based small molecule

that functions as a pan-histone deacetylase (HDAC) inhibitor.[1][2] It exhibits potent inhibitory

activity against Class I, II, and IV HDAC enzymes, leading to the hyperacetylation of both

histone and non-histone proteins. This epigenetic modulation results in the remodeling of

chromatin, activation of tumor suppressor gene transcription, cell cycle arrest, and ultimately,

apoptosis in malignant cells.[2] Pracinostat has been investigated in numerous preclinical and

clinical studies for the treatment of various hematologic malignancies and solid tumors,

demonstrating a distinct pharmacokinetic and pharmacodynamic profile.[3] This guide provides

a comprehensive technical overview of Pracinostat, including its classification, mechanism of

action, quantitative inhibitory data, relevant signaling pathways, and detailed experimental

protocols.

Classification and Mechanism of Action
Pracinostat is classified as a pan-HDAC inhibitor, targeting the zinc-dependent HDAC

enzymes. Its inhibitory spectrum covers Class I (HDAC1, 2, 3, 8), Class IIa (HDAC4, 5, 7, 9),

Class IIb (HDAC6, 10), and Class IV (HDAC11). It displays weaker activity against HDAC6

compared to other isoforms and does not inhibit the NAD+-dependent Class III HDACs, also

known as sirtuins.[2][4]
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The primary mechanism of action involves the chelation of the zinc ion within the catalytic site

of HDAC enzymes by its hydroxamic acid moiety. This binding prevents the removal of acetyl

groups from the lysine residues of histones and other protein substrates. The resulting

accumulation of acetylated histones neutralizes their positive charge, weakening the interaction

between histones and DNA. This leads to a more relaxed, open chromatin structure

(euchromatin), which allows for the transcriptional activation of previously silenced genes,

including critical tumor suppressors.[5][6] This cascade ultimately induces cell cycle arrest and

apoptosis.[5]

Quantitative Data
The inhibitory potency of Pracinostat has been characterized against various HDAC isoforms

and in numerous cancer cell lines.

In Vitro HDAC Enzyme Inhibition
The following table summarizes the 50% inhibitory concentrations (IC50) of Pracinostat
against a panel of recombinant human HDAC enzymes.
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HDAC Class Isoform IC50 (nM)

Class I HDAC1 43 - 140

HDAC2 96

HDAC3 43 - 140

HDAC8 43 - 140

Class IIa HDAC4 40 - 137

HDAC5 40 - 137

HDAC7 40 - 137

HDAC9 40 - 137

Class IIb HDAC6 ~1008

HDAC10 40 - 137

Class IV HDAC11 93

(Data compiled from multiple

sources, specific values may

vary based on assay

conditions)[4][7]

Anti-proliferative Activity in Cancer Cell Lines
The table below presents the anti-proliferative IC50 values of Pracinostat in various human

cancer cell lines.

Cancer Type Cell Line(s) IC50 Range (nM)

Leukemia H9, HEL92.1.7, etc. 50 - 170

Lymphoma Various DLBCL lines Median: 243

Various Cancers General Cell Lines 340 - 560

(Data compiled from multiple

sources)[8][7][9]
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Signaling Pathways and Visualizations
Pracinostat modulates several key signaling pathways implicated in cancer cell survival,

proliferation, and metastasis.

Core Mechanism of HDAC Inhibition
The fundamental mechanism of Pracinostat involves the direct inhibition of HDAC enzymes,

leading to histone hyperacetylation and subsequent downstream effects on gene expression

and cell fate.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b612167?utm_src=pdf-body
https://www.benchchem.com/product/b612167?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b612167?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Acetylation State

Pracinostat

HDAC Enzymes
(Class I, II, IV)

Inhibition

Histones

Deacetylation

Condensed Chromatin
(Transcriptional Repression)

Acetylated Histones
(Hyperacetylation)

Open Chromatin
(Transcriptional Activation)

Tumor Suppressor Genes
(e.g., p21)

Expression

Cell Cycle Arrest
&

Apoptosis

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b612167?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Pracinostat

p-STAT3

Inactivation

IL-6

IL-6 Receptor

JAK

Activation

STAT3

Phosphorylation

Nucleus

Translocation

MMP2, MMP9
Expression

Metastasis
& Invasion

 

Pracinostat

CDK5 Expression
& Acetylation

Upregulation

Drp1

Phosphorylation

p-Drp1 (Ser616)

FIS1

Increased Binding

Mitochondria

Peripheral
Mitochondrial Fission

Induction

Apoptosis

1. Prepare Reagents:
HDAC Enzyme, Substrate,

Pracinostat, Developer

2. Add Assay Buffer,
Substrate, & Pracinostat

(or vehicle) to wells

3. Add HDAC Enzyme
to initiate reaction

4. Incubate at 37°C
(e.g., 30 min)

5. Add Developer
to stop reaction &
generate signal

6. Incubate at RT
(e.g., 15 min)

7. Read Fluorescence
(Ex: 355nm, Em: 460nm)
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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